An In-Depth Technical Guide to Ethyl 4-hydroxy-3,5-diiodophenylacetate
An In-Depth Technical Guide to Ethyl 4-hydroxy-3,5-diiodophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a critical compound in pharmaceutical analysis and synthesis. We will delve into its chemical identity, synthesis, analytical quantification, and its significant role as a process-related impurity in the manufacturing of Levothyroxine Sodium.
Core Identity and Physicochemical Characteristics
Ethyl 4-hydroxy-3,5-diiodophenylacetate is an aromatic ester. Its structure features a phenylacetate core, substituted with a hydroxyl group and two iodine atoms on the benzene ring.
Chemical Abstract Service (CAS) Number: 90917-49-0[1][2]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of Ethyl 4-hydroxy-3,5-diiodophenylacetate are summarized in the table below. These parameters are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various matrices.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀I₂O₃ | PubChem[1] |
| Molecular Weight | 431.99 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | PubChem[1] |
| Synonyms | Levothyroxine Sodium Impurity 4, (4-Hydroxy-3,5-diiodophenyl)acetic Acid Ethyl Ester | PubChem[1] |
| Physical Description | Solid (predicted) | |
| LogP (octanol/water) | 3.70 | SIELC Technologies |
Synthesis Pathway and Mechanistic Insights
The primary route to Ethyl 4-hydroxy-3,5-diiodophenylacetate is through the electrophilic iodination of its precursor, Ethyl 4-hydroxyphenylacetate. This reaction is a cornerstone of aromatic chemistry and its efficiency is governed by the choice of iodinating agent and reaction conditions.
Proposed Synthesis Workflow
The synthesis can be logically broken down into a single, critical step: the regioselective iodination of the activated aromatic ring.
Caption: A generalized workflow for the synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol describes a robust method for the synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate.
Materials:
-
Ethyl 4-hydroxyphenylacetate
-
Iodine (I₂)
-
Iodic acid (HIO₃) or another suitable oxidizing agent
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium thiosulfate solution
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 4-hydroxyphenylacetate in a suitable solvent mixture, such as glacial acetic acid and ethanol. The hydroxyl and ester groups on the starting material are electron-donating, which activates the aromatic ring for electrophilic substitution, specifically at the ortho positions relative to the hydroxyl group.
-
Reagent Addition: While stirring, add a solution of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) to the flask. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic iodine species (such as I⁺), which is necessary to overcome the activation energy of the aromatic substitution.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., room temperature to gentle reflux) and monitor its progress using Thin Layer Chromatography (TLC). This allows for the determination of the point of complete consumption of the starting material, preventing the formation of by-products from over-reaction.
-
Quenching: Upon completion, cool the reaction mixture and quench any unreacted iodine by adding a solution of sodium thiosulfate. This is a self-validating step, as the disappearance of the characteristic brown color of iodine indicates the successful termination of the reaction.
-
Precipitation and Isolation: Pour the reaction mixture into ice-cold deionized water to precipitate the crude product. The significant change in solvent polarity causes the organic product to precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol/water. The purity of the final product should be confirmed by analytical techniques such as HPLC and NMR.
Application in Pharmaceutical Quality Control
The primary significance of Ethyl 4-hydroxy-3,5-diiodophenylacetate in the pharmaceutical industry is its classification as a process-related impurity in the synthesis of Levothyroxine Sodium.
The Critical Role of Impurity Profiling in Levothyroxine
Levothyroxine is a synthetic thyroid hormone used to treat hypothyroidism. It is classified as a narrow therapeutic index (NTI) drug, meaning that small variations in dose or bioavailability can lead to significant changes in therapeutic and toxic effects[3]. Over- or under-treatment with levothyroxine can have serious clinical consequences, including cardiac arrhythmias and osteoporosis[3].
Given these risks, regulatory bodies like the U.S. Food and Drug Administration (FDA) and pharmacopoeias such as the United States Pharmacopeia (USP) impose stringent limits on impurities in the active pharmaceutical ingredient (API) and the final drug product[4][5]. Ethyl 4-hydroxy-3,5-diiodophenylacetate is a potential precursor or side-product in some synthetic routes of levothyroxine and its presence must be carefully monitored to ensure the safety and efficacy of the final drug product.
Analytical Methodology: Quantification by HPLC
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Ethyl 4-hydroxy-3,5-diiodophenylacetate in levothyroxine samples. The following protocol is based on established methods for levothyroxine and its related substances[5][6].
Analytical Workflow Diagram
Caption: A schematic of the analytical workflow for impurity quantification.
Detailed HPLC Protocol
This method is designed to provide high resolution and sensitivity for the detection of Ethyl 4-hydroxy-3,5-diiodophenylacetate among other levothyroxine-related compounds.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector | Standard for pharmaceutical analysis, ensuring reproducible results. |
| Column | C18, 4.6 mm x 150 mm, 5 µm packing (e.g., L7) | The C18 stationary phase provides excellent hydrophobic retention for the analytes. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidified mobile phase suppresses the ionization of acidic analytes, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient Elution | Optimized gradient from low to high %B | A gradient is necessary to elute all related substances with varying polarities within a reasonable timeframe. |
| Flow Rate | 1.5 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | A wavelength where both levothyroxine and its iodinated impurities exhibit strong absorbance. |
| Injection Volume | 15 µL | A standard volume for analytical HPLC. |
Procedure:
-
Standard Preparation: Prepare a reference standard solution of Ethyl 4-hydroxy-3,5-diiodophenylacetate of a known concentration in a suitable diluent (e.g., a mixture of methanol and a weak base to aid dissolution).
-
Sample Preparation: Accurately weigh and dissolve the Levothyroxine Sodium sample in the same diluent to achieve a target concentration. Sonication may be required to ensure complete dissolution.
-
System Suitability: Before sample analysis, inject a system suitability solution (containing levothyroxine and key impurities) to verify the performance of the chromatographic system. Key parameters to check include resolution between critical peaks, theoretical plates, and tailing factor, as per USP guidelines[5].
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to Ethyl 4-hydroxy-3,5-diiodophenylacetate in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the peak area and the response factor from the standard.
Conclusion
Ethyl 4-hydroxy-3,5-diiodophenylacetate is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacturing of the narrow therapeutic index drug, levothyroxine. A thorough understanding of its synthesis, physicochemical properties, and analytical quantification is paramount for ensuring the quality, safety, and efficacy of levothyroxine sodium products. The methodologies and insights provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this important molecule.
References
- Google Patents. (2016). Novel process for the preparation of levothyroxine sodium.
-
Veeprho. (2022). An Outline on Levothyroxine and It's Related Impurities. Retrieved from [Link]
- Google Patents. (2015). Novel process for the preparation of levothyroxine sodium.
-
ResearchGate. (2011). Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Retrieved from [Link]
-
USP-NF. (2019). Levothyroxine Sodium. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-3,5-diiodophenylacetate. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACETATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl homovanillate. Retrieved from [Link]
-
PubMed. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health. (2019). Levothyroxine Formulations: Pharmacological and Clinical Implications of Generic Substitution. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Development and validation of RP-HPLC method for estimation of anti-hypothyroidism drug in capsule dosage form. Retrieved from [Link]
Sources
- 1. Ethyl 4-hydroxy-3,5-diiodophenylacetate | C10H10I2O3 | CID 3021740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fda.gov [fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. uspnf.com [uspnf.com]
- 6. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
